molecular formula C30H38N6O6 B1445728 L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide CAS No. 83936-21-4

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide

Cat. No.: B1445728
CAS No.: 83936-21-4
M. Wt: 578.7 g/mol
InChI Key: VXQAWTFYPCLZEV-QORCZRPOSA-N
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Description

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is a synthetic peptide compound with the molecular formula C30H38N6O6 and a molecular weight of 578.66 g/mol This compound is composed of five amino acids: tyrosine, proline, phenylalanine, proline, and glycinamide, linked together in a specific sequence

Scientific Research Applications

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to a solid resin.

    Deprotection: The protecting group is removed to expose the amino group of the first amino acid.

    Coupling: The next amino acid, also protected, is coupled to the exposed amino group of the first amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the solid support and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with modified amino acid sequences .

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQAWTFYPCLZEV-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10834257
Record name L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10834257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-21-4
Record name L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10834257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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